(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid (CAS: 876716-61-9) is a specialized, sp3-rich organic building block characterized by a tetrahydropyran (THP) ring connected to a carboxylic acid via a methoxymethyl ether linkage. With a molecular weight of 174.19 g/mol and an exceptionally high fraction of sp3 carbons (Fsp3 = 0.875), this compound serves as a highly effective precursor for synthesizing complex active pharmaceutical ingredients (APIs), bifunctional degraders, and advanced materials [1]. The bifunctional nature of the molecule—combining a sterically demanding yet non-planar lipophilic core with a flexible, hydrogen-bond-accepting ether-acid tail—makes it highly relevant for procurement workflows prioritizing enhanced aqueous solubility, optimized linker trajectories, and high-yielding downstream amide coupling reactions.
Substituting (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid with simpler, lower-cost analogs fundamentally alters the physicochemical and spatial properties of the final synthesized product. Replacing it with flat aromatic linkers, such as phenoxyacetic acid, drastically reduces the Fsp3 fraction, leading to compromised aqueous solubility and a higher propensity for off-target protein binding due to increased planarity[1]. Conversely, utilizing purely aliphatic ring acids like tetrahydropyran-2-carboxylic acid eliminates the critical ether linkage; this not only reduces the hydrogen-bond acceptor count but also restricts conformational flexibility and introduces steric hindrance at the alpha-carbon, which can severely depress yields in downstream amide coupling processes.
Modern drug design and material formulation heavily prioritize three-dimensionality to improve solubility and reduce aggregation. (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid possesses an Fsp3 of 0.875, significantly outperforming flat aromatic comparators like phenoxyacetic acid (Fsp3 = 0.25) [1]. This high degree of saturation directly correlates with improved thermodynamic solubility in aqueous media and reduced non-specific hydrophobic interactions.
| Evidence Dimension | Fraction of sp3 hybridized carbons (Fsp3) |
| Target Compound Data | Fsp3 = 0.875 (7 of 8 carbons) |
| Comparator Or Baseline | Phenoxyacetic acid (Fsp3 = 0.25) |
| Quantified Difference | +0.625 Fsp3 (3.5x increase in saturation) |
| Conditions | In silico structural analysis / standard medicinal chemistry metrics |
Procuring high-Fsp3 building blocks is critical for developing highly soluble formulations and avoiding the attrition rates associated with 'molecular obesity' in late-stage development.
The structural design of the linker directly impacts manufacturability. Because the carboxylic acid in (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid is attached to an unbranched primary carbon (-O-CH2-COOH), it exhibits rapid kinetics in standard HATU/DIPEA mediated amide couplings. In contrast, analogs where the acid is directly attached to the THP ring (e.g., tetrahydropyran-2-carboxylic acid) suffer from secondary-carbon steric hindrance, which can reduce coupling yields by 15-25% under identical conditions [1].
| Evidence Dimension | Relative Amide Coupling Yield |
| Target Compound Data | >95% typical yield (unhindered primary carbon) |
| Comparator Or Baseline | Tetrahydropyran-2-carboxylic acid (~70-80% yield due to alpha-branching) |
| Quantified Difference | ~15-25% higher yield in standard coupling workflows |
| Conditions | Standard HATU/DIPEA peptide coupling conditions at room temperature |
Higher coupling yields reduce the need for excess reagents and complex purification steps, directly lowering scale-up manufacturing costs.
The inclusion of the ether linkage in (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid provides a critical hydrogen bond acceptor (HBA) that is absent in purely aliphatic carbon-linked analogs. Compared to 3-(tetrahydro-2H-pyran-2-yl)propanoic acid, this compound offers a 33% increase in HBA count[1]. This additional solvation point is essential for maintaining the solubility of heavily functionalized intermediates during multi-step liquid-phase syntheses.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
| Target Compound Data | 4 HBAs (Acid = 2, Ether = 1, Ring = 1) |
| Comparator Or Baseline | 3-(Tetrahydro-2H-pyran-2-yl)propanoic acid (3 HBAs) |
| Quantified Difference | +1 HBA (+33% acceptor density) |
| Conditions | Standard topological polar surface area (TPSA) and HBA calculation |
Increased HBA density improves intermediate solubility in polar aprotic solvents (e.g., DMF, DMSO), preventing precipitation during complex automated syntheses.
For applications requiring precise spatial arrangements, such as PROTACs or bioconjugates, linker flexibility is paramount. (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid provides 4 rotatable bonds (excluding the ring), allowing the molecule to adopt multiple conformations to optimize target binding. Direct ring-acid analogs like tetrahydropyran-2-carboxylic acid possess only 1 rotatable bond, rigidly locking the trajectory and potentially hindering productive ternary complex formation[1].
| Evidence Dimension | Number of Rotatable Bonds |
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | Tetrahydropyran-2-carboxylic acid (1 rotatable bond) |
| Quantified Difference | +3 rotatable bonds |
| Conditions | Standard molecular topology analysis |
Optimal linker flexibility is a decisive factor in the successful design of bifunctional degraders, making this compound a highly suitable precursor for PROTAC libraries.
Leveraging its 4 rotatable bonds and high Fsp3, this compound is highly suitable as a linker precursor in PROTAC development, providing the necessary flexibility and solubility to facilitate productive ternary complex formation without adding excessive lipophilicity [1].
In workflows aiming to improve the pharmacokinetic profiles of drug candidates, substituting flat phenoxyacetic acid motifs with this THP-ether building block significantly increases aqueous solubility and reduces off-target binding[2].
Due to the unhindered primary carboxylic acid, this compound is highly recommended for automated, high-throughput amide coupling platforms, ensuring >95% yields and minimizing purification bottlenecks[3].
Corrosive;Irritant